2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline
Overview
Description
Synthesis Analysis
The compound can be synthesized by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate . This reaction is a type of cross-coupling reaction, which is widely used in organic chemistry to create carbon-carbon bonds .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of “5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine” by reacting with p-methoxy aniline in the presence of DIPEA .
Scientific Research Applications
Metabolic Studies
Research into the metabolism of related anilines has shown that compounds such as 3-Chloro-4-fluoroaniline can be metabolized in animals, resulting in various metabolites. For instance, in a study conducted on dogs and rats, 3-Chloro-4-fluoroaniline was found to be eliminated in the urine as 2-amino-4-chloro-5-fluorophenyl sulphate and other metabolites (Baldwin & Hutson, 1980).
Fluorescence Quenching Studies
Fluorescence quenching studies involving boronic acid derivatives and aniline in alcohols have been conducted. For instance, derivatives like 5-chloro-2-methoxy phenyl boronic acid were investigated for fluorescence quenching by aniline, providing insights into the interaction between these molecules and aniline derivatives (Geethanjali et al., 2015).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of compounds derived from aniline. For example, compounds synthesized from 3-Chloro-4-fluoroaniline and 2,4-dichloro-5-fluoro phenyl exhibited significant antimicrobial activity, highlighting the potential of these compounds in medical applications (Mistry et al., 2016).
Properties
IUPAC Name |
2-chloro-5-fluoro-N-(4-fluorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N/c13-11-6-3-9(15)7-12(11)16-10-4-1-8(14)2-5-10/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFBJQZBHDSZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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